4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(4-Carboxyphenyl)-2-nitrobenzoic acid (4-CPNB) is an organic compound that is widely used in the scientific research community. It is a white solid at room temperature and has a melting point of 166-168°C. 4-CPNB is a carboxylic acid derivative of nitrobenzene, and it is used in various applications such as in the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and in the synthesis of organic materials. It is also used in the study of biochemical and physiological processes.
Scientific Research Applications
4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, which can be used in the development of new drugs and other pharmaceuticals. It is also used in the study of biochemical and physiological processes, such as the study of enzyme activity and drug metabolism. 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% can also be used in the synthesis of organic materials, such as polymers and resins.
Mechanism of Action
4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is a carboxylic acid derivative of nitrobenzene, and it is believed to act as an inhibitor of enzymes. Specifically, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of arachidonic acid. Inhibition of COX can lead to a decrease in the production of pro-inflammatory prostaglandins, which can have a beneficial effect on inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% are largely unknown. However, it is believed that 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% can act as an inhibitor of enzymes, leading to a decrease in the production of pro-inflammatory prostaglandins. This may have an anti-inflammatory effect, though further research is needed to confirm this. In addition, 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% may have other effects on biochemical and physiological processes, though these are currently unknown.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% in lab experiments is its relative simplicity and cost-effectiveness. It is also a relatively stable compound, making it suitable for long-term storage. However, the main limitation of using 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is that its effects on biochemical and physiological processes are largely unknown, making it difficult to predict its effects in a given experiment.
Future Directions
The potential future directions for 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its efficacy as an inhibitor of enzymes. In addition, further research could be done on its potential applications in the synthesis of heterocyclic compounds and organic materials. Finally, more research could be done on the optimal conditions for the synthesis of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95%, as well as the development of more efficient and cost-effective methods for its synthesis.
Synthesis Methods
The synthesis method of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is relatively simple and involves the reaction of 4-carboxyphenylhydrazine with nitrobenzene in the presence of an acid catalyst. The reaction is carried out at room temperature and the yield of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is typically around 95%. This method is advantageous in that it is simple and cost-effective, and the yield of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is relatively high.
properties
IUPAC Name |
4-(4-carboxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGHIOQRJAQQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597474 |
Source
|
Record name | 3-Nitro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
47160-06-5 |
Source
|
Record name | 3-Nitro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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